GABA-T Inhibition and Brain GABA Elevation: Phenylethylidenehydrazine vs. Phenelzine
Phenylethylidenehydrazine (PEH) inhibits GABA-T and elevates brain GABA to a similar magnitude as phenelzine (PLZ), despite lacking significant MAO inhibitory activity. This establishes PEH as a GABAergic agent dissociated from monoaminergic effects [1]. In vivo, both PEH and PLZ produce comparable increases in rat whole brain GABA levels, while differing markedly in monoamine modulation [1].
| Evidence Dimension | Brain GABA elevation |
|---|---|
| Target Compound Data | PEH (29.6 mg/kg free base, i.p.) significantly increases extracellular GABA levels in rat caudate-putamen [2] |
| Comparator Or Baseline | PLZ (15 or 30 mg/kg free base, i.p.) also significantly increases extracellular GABA levels in rat caudate-putamen and nucleus accumbens [2] |
| Quantified Difference | PEH and PLZ produce comparable GABA elevations in the caudate-putamen [2] |
| Conditions | In vivo microdialysis in conscious, freely moving rats; HPLC analysis |
Why This Matters
This comparable GABAergic efficacy supports selection of PEH over PLZ when experimental designs require GABA modulation without confounding MAO inhibition.
- [1] Matveychuk D, Nunes E, Ullah N, et al. Comparison of phenelzine and geometric isomers of its active metabolite, β-phenylethylidenehydrazine, on rat brain levels of amino acids, biogenic amine neurotransmitters and methylamine. J Neural Transm. 2013;120(6):987-996. View Source
- [2] Parent MB, Master S, Kashlub S, Baker GB. Effects of the antidepressant/antipanic drug phenelzine and its putative metabolite phenylethylidenehydrazine on extracellular gamma-aminobutyric acid levels in the striatum. Biochem Pharmacol. 2002;63(1):57-64. View Source
